molecular formula C9H14N2O B2958255 (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine CAS No. 1540202-26-3

(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine

Katalognummer: B2958255
CAS-Nummer: 1540202-26-3
Molekulargewicht: 166.224
InChI-Schlüssel: OJWRHQCDUURWSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine” is a compound with the molecular formula C9H14N2O and a molecular weight of 166.22. It is a derivative of isoxazole, a heterocyclic aromatic organic compound containing one oxygen atom and two nitrogen atoms .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N2O/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6,10H2 . This indicates that the compound consists of a five-membered ring with two oxygen atoms, two nitrogen atoms, and one carbon atom .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Compounds with structural similarities to (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine have been investigated for their antimicrobial and antifungal potentials. For instance, derivatives of quinoline carrying 1,2,3-triazole moiety, synthesized through multi-step reactions, demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Antidepressant-like Activity

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors, showing high receptor affinity and selectivity. These compounds, through ERK1/2 phosphorylation-preferring activities, demonstrated robust antidepressant-like activity in preclinical models, suggesting promising potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Enantioselective Synthesis

Research into enantioselective synthesis of structurally related compounds, like 2-(2-Arylcyclopropyl)glycines, reveals the potential of these chemical frameworks for developing conformationally restricted homophenylalanine analogs. Such compounds are crucial in medicinal chemistry for creating drugs with specific stereochemical preferences, which can significantly impact their biological activity and pharmacokinetics (Demir et al., 2004).

Transfer Hydrogenation Reactions

Quinazoline-based ruthenium complexes, utilizing ligands structurally similar to this compound, have been examined for their efficacy in transfer hydrogenation reactions. These complexes achieved excellent conversions and high turnover frequency (TOF) values, showcasing the potential of such compounds in catalyzing efficient and high-yield chemical transformations (Karabuğa et al., 2015).

Neurokinin-1 Receptor Antagonism

In the context of neurology and pharmacology, derivatives like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride have been identified as high affinity, orally active h-NK(1) receptor antagonists. These compounds exhibit promising pharmacokinetic profiles and effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and face thoroughly after handling (P264), and storing in a well-ventilated place (P403+P233) .

Eigenschaften

IUPAC Name

(5-cyclopentyl-1,2-oxazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWRHQCDUURWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.